

Amg-208 solubility in DMSO for experiments

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| Compound Name: | Amg-208 | |
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Application Notes and Protocols: AMG-208

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-208 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] c-Met and its ligand, hepatocyte growth factor (HGF), play crucial roles in various cellular processes, including proliferation, motility, migration, and invasion.[4][5] Dysregulation of the c-Met signaling pathway is implicated in the development and progression of numerous human cancers, making it a key target for therapeutic intervention.[4][6][7] AMG-208 has demonstrated antineoplastic activity and has been evaluated in clinical trials for the treatment of advanced solid tumors.[1][8][9] These notes provide detailed protocols for the solubilization and application of AMG-208 in experimental settings.

Mechanism of Action

AMG-208 functions as a selective inhibitor of both c-Met and RON (Recepteur d'Origine Nantais) kinases.[3][10] It inhibits the tyrosine kinase activity of c-Met, thereby blocking both ligand-dependent and ligand-independent activation of the receptor.[1] This inhibition prevents the downstream activation of multiple signaling cascades that are crucial for tumor cell growth, survival, and metastasis.[6][11] At higher concentrations, AMG-208 can also inhibit other kinases, such as VEGF receptor 2 (VEGFR2).[7]

The binding of HGF to its receptor, c-Met, triggers a cascade of intracellular signaling events. Key pathways activated downstream of c-Met include the RAS/MAPK cascade, the PI3K/AKT

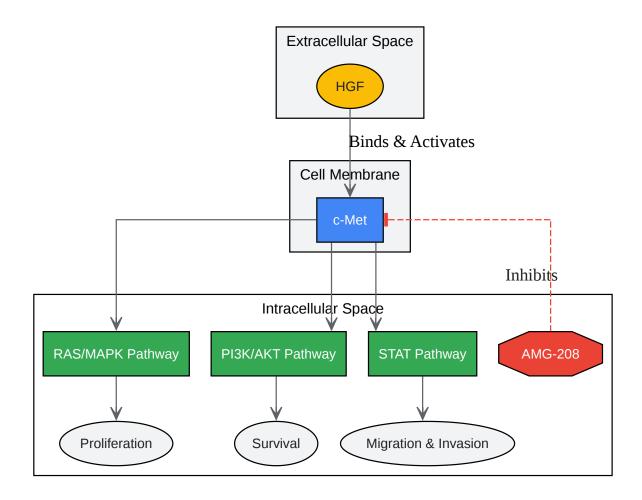




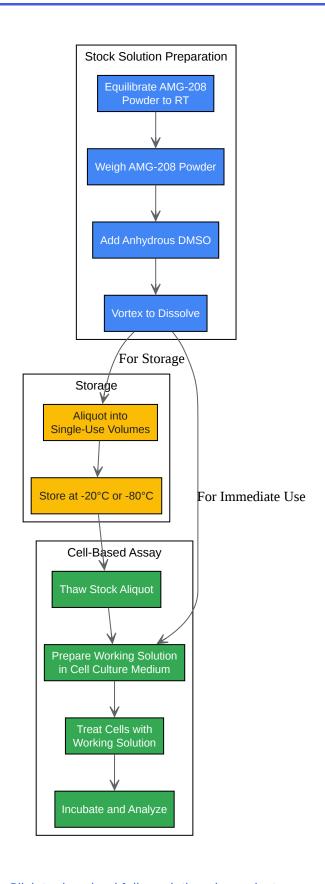


pathway, and the STAT pathway.[5][11] These pathways collectively drive cellular responses like proliferation, survival, migration, and invasion.[11] **AMG-208**'s inhibitory action on c-Met effectively blocks these oncogenic signals.









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